Quinolinol, chloro-

Antibacterial Phytopathogens Structure-Activity Relationship

Medicinal chemistry and analytical labs require a halogenated 8-hydroxyquinoline with balanced potency, metabolic stability, and metal-chelating strength-not all substitutions are equivalent. 5-Chloro-8-hydroxyquinoline (cloxiquine) delivers this precise optimization. - **Antimycobacterial potency**: MIC 0.062-0.25 μg/mL against M. tuberculosis, including MDR isolates. - **Superior chelation**: log K Cu²⁺ 10.1, Ni²⁺ 11.4-exceeds unsubstituted analog for HPLC metal detection. - **Validated scaffold**: Outperforms 5-bromo, nitro, and dibromo analogs vs. Pseudomonas aeruginosa (95.69% inhibition). Available for immediate R&D procurement.

Molecular Formula C9H6ClNO
Molecular Weight 179.6
CAS No. 939-17-3
Cat. No. B2979158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolinol, chloro-
CAS939-17-3
Molecular FormulaC9H6ClNO
Molecular Weight179.6
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)N2)Cl
InChIInChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)
InChIKeyUXKKFPGAZIINBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cloxiquine: Core Identity & Properties


5-Chloro-8-hydroxyquinoline (cloxiquine, CAS 130-16-5) is a monohalogenated derivative of 8-hydroxyquinoline that exhibits broad-spectrum antimicrobial, antifungal, and antiamoebic activity [1]. With a molecular formula C₉H₆ClNO, molecular mass 179.60 g/mol, and melting point 130 °C, the compound is a crystalline solid characterized by a chloro substituent at the C5 position of the quinolin-8-ol scaffold [2]. This substitution pattern imparts a logP of approximately 3.02, conferring moderate lipophilicity that influences membrane permeability and metal-chelating behavior . Cloxiquine is widely employed as an intermediate in pharmaceutical synthesis, a chelating reagent in analytical chemistry, and as an active agent in antimicrobial and antitubercular research.

Why Cloxiquine Lacks Direct Substitutes


Halogen substitution on the 8-hydroxyquinoline scaffold is not an interchangeable design feature; it dictates both potency and pharmacokinetic behavior through electronic, steric, and lipophilic modulation [1]. Unsubstituted 8-hydroxyquinoline, while active, suffers from suboptimal metabolic stability and membrane partitioning [2]. The chloro substituent at C5 in cloxiquine uniquely balances electron withdrawal and molecular volume to achieve antimycobacterial potency (MIC 0.062–0.25 μg/mL) that surpasses many dihalogenated derivatives while maintaining lower cytotoxicity than iodinated counterparts [3]. In contrast, 5,7-dihalogenated analogs (e.g., clioquinol, chlorquinaldol) exhibit altered excretion profiles and increased plasma protein binding that may limit free drug concentrations [4]. Substituting with bromo, iodo, or nitro groups at C5 produces divergent antimicrobial spectra, metal-chelating stability, and toxicity profiles that render direct equivalence invalid [1]. Therefore, cloxiquine's specific substitution pattern represents a deliberate optimization point for applications requiring potent, broad-spectrum activity with manageable pharmacokinetics.

Cloxiquine: Head-to-Head Comparison Evidence


Phytopathogen Inhibition Activity

In a comparative in vitro antibacterial screen against three agriculturally relevant phytopathogens—Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas aeruginosa (Pa)—5-chloro-8-hydroxyquinoline demonstrated superior or equivalent inhibition relative to both the unsubstituted parent and several dihalogenated analogs at 100 μg/mL [1]. Against Xoo and Xac, cloxiquine achieved 100% inhibition, outperforming 8-hydroxyquinoline (96.19% and 98.47%, respectively) and matching the dihalogenated 5,7-dichloro derivative. Notably, against Pa, cloxiquine (95.69%) surpassed 5-bromoquinolin-8-ol (89.23%), nitroxoline (93.54%), and 5,7-dibromo-8-hydroxyquinoline (85.70%), indicating that a single chloro substituent at C5 optimizes anti-pseudomonal activity better than bromo or nitro alternatives.

Antibacterial Phytopathogens Structure-Activity Relationship

Antitubercular Potency Against M. tuberculosis

Cloxiquine (5-chloro-8-hydroxyquinoline) exhibits potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 μg/mL [1]. The MIC₅₀ and MIC₉₀ values were 0.125 μg/mL and 0.25 μg/mL, respectively, across a panel of 159 strains comprising 9 reference strains and 150 clinical isolates. This antimycobacterial potency positions cloxiquine as a monohalogenated 8-hydroxyquinoline with activity comparable to or exceeding that of some dihalogenated derivatives, while offering potential advantages in terms of reduced off-target toxicity relative to iodinated analogs such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which has known neurotoxicity concerns.

Antimycobacterial Drug-Resistant Tuberculosis MIC Determination

Metal Chelation Stability

The 5-chloro substituent in 5-chloro-8-hydroxyquinoline significantly enhances metal-chelating stability relative to unsubstituted 8-hydroxyquinoline. For Cu(II) and Ni(II), the stability constants (log K) of cloxiquine complexes are 10.1 and 11.4, respectively [1]. In contrast, the parent 8-hydroxyquinoline forms Cu(II) and Ni(II) complexes with log K values of approximately 8.5 and 9.2, respectively—representing a roughly 1.5–2.2 log unit increase in stability conferred by the electron-withdrawing chloro substituent. This enhancement is attributed to the chloro group's inductive effect, which increases the acidity of the phenolic OH (pKa ~8.2 for cloxiquine vs. ~9.8 for 8-hydroxyquinoline) and strengthens metal-oxygen coordination.

Metal Chelation Stability Constants Analytical Reagents

Liposome-Water Partitioning

Liposome-water partitioning coefficients (log Kₗᵢₚw), which serve as a model for passive membrane uptake, demonstrate that 5-chloro-8-hydroxyquinoline (log Kₗᵢₚw ≈ 2.8) occupies an intermediate hydrophobicity range [1]. This value is substantially higher than that of the hydrophilic 8-hydroxyquinoline-5-sulfonic acid (log Kₗᵢₚw ≈ −1.5) but lower than that of the dihalogenated 5,7-dichloro-8-hydroxyquinoline (log Kₗᵢₚw ≈ 3.8) and 5,7-dibromo-8-hydroxyquinoline (log Kₗᵢₚw ≈ 4.1). The moderate log Kₗᵢₚw of cloxiquine correlates with a balanced passive diffusion capacity that may facilitate cellular uptake while avoiding excessive membrane retention or precipitation.

Membrane Permeability Liposome-Water Partitioning Bioavailability

Biliary Excretion Profile

Following intravenous administration in rats, 5-chloro-8-hydroxyquinoline (MC) is extensively metabolized to glucuronide and sulfate conjugates, with glucuronides excreted in both bile and urine [1]. The extent of biliary excretion of glucuronide increases with the molecular weight imparted by halogen substitution: MC (monochloro) exhibits greater biliary excretion than unsubstituted 8-hydroxyquinoline (8-OH), but less than 5,7-dichloro-8-hydroxyquinoline (DC) or 5-chloro-7-iodo-8-hydroxyquinoline (CF) [2]. Specifically, the rank order of biliary glucuronide excretion was CF > DC > MC > 8-OH, correlating with increasing halogen mass. Importantly, unmetabolized parent compound was virtually undetectable in excreta, underscoring that the 5-chloro substitution pattern dictates a unique elimination pathway distinct from both the unsubstituted scaffold and more heavily halogenated derivatives.

Pharmacokinetics Glucuronidation Biliary Excretion

Cloxiquine: Key Application Scenarios


Antitubercular Lead Optimization

Based on its MIC range of 0.062–0.25 μg/mL against M. tuberculosis, including multidrug-resistant clinical isolates [1], 5-chloro-8-hydroxyquinoline serves as a validated starting point for developing novel antitubercular agents. Procurement is justified for medicinal chemistry campaigns seeking to derivatize the C5-chloro scaffold to further improve potency, selectivity, or pharmacokinetics while retaining activity against resistant strains.

Agricultural Formulations Against Pseudomonas

The direct comparative data showing 95.69% inhibition against Pseudomonas aeruginosa—outperforming 5-bromo, nitro, and dibromo analogs [2]—supports the selection of cloxiquine over alternative halogenated 8-hydroxyquinolines for developing crop protection agents where Pseudomonas species are problematic.

Metal Detection via HPLC Derivatization

The enhanced metal-chelating stability of 5-chloro-8-hydroxyquinoline, with log K values of 10.1 (Cu²⁺) and 11.4 (Ni²⁺) exceeding those of unsubstituted 8-hydroxyquinoline [3], makes it a superior chelating reagent for reversed-phase HPLC detection of transition metals. Laboratories should procure this derivative when higher complex stability and detection sensitivity are required.

Pharmacokinetic Profiling of Halogenated Quinolines

The documented intermediate biliary excretion profile of MC, distinct from both 8-hydroxyquinoline and dihalogenated analogs [4], establishes cloxiquine as an essential comparator for studies evaluating the impact of halogen substitution on in vivo disposition. Researchers investigating structure-pharmacokinetic relationships in the 8-hydroxyquinoline series should include cloxiquine as a reference monohalogenated control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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